molecular formula C6H5NO2 B1334993 5-(Hydroxymethyl)furan-2-carbonitrile CAS No. 89149-70-2

5-(Hydroxymethyl)furan-2-carbonitrile

Cat. No.: B1334993
CAS No.: 89149-70-2
M. Wt: 123.11 g/mol
InChI Key: XAOLIZQQNMUXQB-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)furan-2-carbonitrile is an organic compound with the molecular formula C6H5NO2. It is a derivative of furan, a heterocyclic organic compound, and contains both a hydroxymethyl group and a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-(Hydroxymethyl)furan-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of furfural with hydroxylamine hydrochloride to form furfural oxime, which is then dehydrated to produce this compound . The reaction conditions typically involve the use of a dehydrating agent such as phosphorus oxychloride or thionyl chloride.

Industrial Production Methods

Industrial production of this compound often involves the catalytic conversion of biomass-derived furfural. This process is advantageous due to the renewable nature of the starting material. The conversion typically involves catalytic hydrogenation followed by nitrile formation .

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)furan-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Hydroxymethyl)furan-2-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxymethylfurfural: Similar structure but lacks the nitrile group.

    5-Formylfuran-2-carbonitrile: Oxidized form of 5-(hydroxymethyl)furan-2-carbonitrile.

    5-(Aminomethyl)furan-2-carbonitrile: Reduced form of this compound

Uniqueness

This compound is unique due to the presence of both hydroxymethyl and nitrile functional groups, which provide it with distinct reactivity and potential for diverse applications in synthesis and materials science .

Properties

IUPAC Name

5-(hydroxymethyl)furan-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c7-3-5-1-2-6(4-8)9-5/h1-2,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOLIZQQNMUXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30237549
Record name 5-(Hydroxymethyl)furan-2-carbonitrile
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Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89149-70-2
Record name 5-(Hydroxymethyl)-2-furancarbonitrile
Source CAS Common Chemistry
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Record name 5-(Hydroxymethyl)furan-2-carbonitrile
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Record name 5-(Hydroxymethyl)furan-2-carbonitrile
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Record name 5-(hydroxymethyl)furan-2-carbonitrile
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Record name 5-Hydroxymethyl-2-furancarbonitrile
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Synthesis routes and methods I

Procedure details

A solution of the ester from step 1 (0.098 g, 0.652 mmol), in ethanol (2.5 ml) at 0° C. was treated with sodium borohydride (0.11 g, 2.936 mmol) and the reaction was stirred for 2 hrs. Saturated NH4Cl solution (1 ml) was added and the aqueous extracted with diethylether. The combined extracts were dried (MgSO4) and evaporated in vacuo. The residue was chromatographed (silica gel, diethylether) to afford the title compound.
Name
Quantity
0.098 g
Type
reactant
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

0.87 g of the aldehyde of Stage A in 5 ml of tetrahydrofuran and 1 ml of water was cooled to 0° C. and 0.47 g of potassium borohydride were introduced. The mixture was stirred for 5 hours, poured into an aqueous sodium dihydrogenphosphate solution and extracted with isopropyl ether. The extract was dried and the solvent was evaporated to obtain 0.77 g of the expected product.
Quantity
0.87 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

2.34 g (62 mmol) of sodium borohydride were added in portions to a solution of 30 g (0.25 mol) of 5-cyanofuran-2-carbaldehyde in 500 ml of absolute ethanol at -30° C. The solution was stirred at -30° C. for 2 hours and, while cooling, was adjusted to pH 7 with a 5% strength citric acid solution in water. The reaction mixture was concentrated under water pump vacuum, saturated sodium chloride solution was added to the residue, the mixture was extracted several times with 150 ml of diethyl ether each time, the combined organic phases were dried over magnesium sulfate, the desiccant was filtered off, and the solvent was distilled off under water pump vacuum at room temperature. This resulted in 27 g (22 mol, 88%) of the title compound as a dark red oil, which was employed without further purification in the following reactions. 1H-NMR (250 MHz, d6 -DMSO): δ=4.4 (m, 2H), 5.6 (bs, 1H), 6.6 (d, 1H), 7.5 (d, 1H).
Quantity
2.34 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
88%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Hydroxymethyl)furan-2-carbonitrile
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5-(Hydroxymethyl)furan-2-carbonitrile
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5-(Hydroxymethyl)furan-2-carbonitrile
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Reactant of Route 5
5-(Hydroxymethyl)furan-2-carbonitrile
Reactant of Route 6
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5-(Hydroxymethyl)furan-2-carbonitrile

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